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Compound of Interest

Compound Name: 5-Hexyn-2-one

Cat. No.: B1605978

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexyn-2-one, also known as propargylacetone, is a bifunctional organic compound featuring
both a ketone and a terminal alkyne group. This unique structure makes it a valuable
intermediate in organic synthesis, particularly in the construction of more complex molecules,
including heterocyclic compounds and potential pharmaceutical agents. A thorough
understanding of its physicochemical properties is fundamental for its effective use in research
and development, ensuring proper handling, reaction control, and purification. This guide
provides a comprehensive overview of the core physicochemical characteristics of 5-Hexyn-2-
one, detailed experimental protocols for their determination, and logical workflows to support
laboratory investigations.

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 5-Hexyn-2-
one.
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Property Value Reference(s)
Molecular Formula CeHsO [1112]
Molecular Weight 96.13 g/mol [3]

Boiling Point 149.8 °C (at 760 mmHg) [11[2]

Density 0.886 g/cm? [1112]
Refractive Index 1.424 [2]

Flash Point 42.7 °C [1112]

Vapor Pressure 3.95 mmHg (at 25 °C) [11[2]

LogP (Octanol/Water) 0.6 - 0.988 [1][3]

Limited solubility in water;
N Soluble in organic solvents
Solubility [4]
such as ethyl acetate, acetone,

and benzene.

Spectral Data Analysis

While specific spectra for 5-Hexyn-2-one are not publicly available, its structure allows for the
confident prediction of its key spectral features.

'H NMR Spectroscopy (Expected)

A *H NMR spectrum of 5-Hexyn-2-one is expected to show four distinct signals:

e Asinglet around & 2.1-2.2 ppm: corresponding to the three protons of the methyl group (CHs)
adjacent to the carbonyl group.

e Atriplet around 6 2.0-2.1 ppm: corresponding to the single proton of the terminal alkyne (=C-
H).

o Atriplet of doublets around & 2.4-2.5 ppm: corresponding to the two protons on the carbon
adjacent to the alkyne (C-CH2-C=).
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e Atriplet around 6 2.7-2.8 ppm: corresponding to the two protons on the carbon adjacent to
the carbonyl group (O=C-CH2-C).

3C NMR Spectroscopy (Expected)

The 3C NMR spectrum is expected to display six signals, one for each unique carbon atom:

A signal around & 207-209 ppm: for the carbonyl carbon (C=0).

A signal around & 82-84 ppm: for the quaternary alkyne carbon (-C=C-H).

A signal around & 69-71 ppm: for the terminal alkyne carbon (-C=C-H).

A signal around & 42-44 ppm: for the carbon adjacent to the carbonyl group (-CH2-C=0).

A signal around & 29-31 ppm: for the methyl carbon (-C(=0)-CHs).

A signal around & 14-16 ppm: for the carbon adjacent to the alkyne group (-CH2-C=).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of 5-Hexyn-2-one would be characterized by the following absorption bands:

A strong, sharp peak around 3300 cm~1: due to the C-H stretch of the terminal alkyne.

A sharp, weak peak around 2120 cm~1: corresponding to the C=C triple bond stretch.

A strong, sharp peak around 1715 cm~*: characteristic of the C=0 stretch of the ketone.

Multiple peaks in the 2850-2960 cm~1 region: for the C-H stretches of the methylene and
methyl groups.

Experimental Protocols & Workflows

The following sections detail the methodologies for determining the key physicochemical
properties of 5-Hexyn-2-one.

General Characterization Workflow
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The overall process for characterizing a chemical sample like 5-Hexyn-2-one involves a series
of logical steps to determine its physical and spectral properties.

" Physicochemical Characterization Workflow A
Sample Acquisition
(5-Hexyn-2-one)
Physical Property Determination Spectroscopic Analysis
Physi Propertiesl Spectroscopie Methods
\
- . . NMR Spectroscopy
Boiling Point (tH and ©:C) IR Spectroscopy
Data Compilation & Reporting
G J

Click to download full resolution via product page

Caption: General workflow for the physicochemical characterization of a chemical compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point
measurement.

Methodology:
» Place approximately 0.5 mL of 5-Hexyn-2-one into a small test tube.

e Add a small magnetic stir bar to the test tube.
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Position the test tube in a heating block on a hot plate stirrer.

Clamp a thermometer so that the bulb is about 1 cm above the liquid's surface.

Gently heat the sample while stirring until it reaches a gentle reflux. A ring of condensing

vapor should be visible on the test tube walls, level with the thermometer bulb.

Record the stable temperature at which the liquid is refluxing; this is the boiling point.

4 Boiling Point Determination Workflow

Add 0.5 mL of 5-Hexyn-2-one
to a test tube with a stir bar.

Y

Place in heating block and position thermometer.

\

Heat gently to achieve a steady reflux.

Y

Observe condensation ring at thermometer bulb level.

Record the stable temperature as the boiling point.

Click to download full resolution via product page

Caption: Workflow for determining the boiling point using the micro-reflux method.

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.
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Methodology:

» Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it.
o Carefully add approximately 5-10 mL of 5-Hexyn-2-one to the graduated cylinder.
» Record the exact volume from the bottom of the meniscus.

e Record the mass of the graduated cylinder and the liquid.

e Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

e Density is calculated as mass divided by volume (g/mL).

4 Density Measurement Workflow A
Weigh an empty, dry graduated cylinder.
\
Add a known volume of 5-Hexyn-2-one.
\
Weigh the cylinder with the liquid.
\
Calculate the mass of the liquid.
Calculate Density (Mass/Volume).
- J

Click to download full resolution via product page

Caption: Workflow for the determination of liquid density.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

Prepare a sample by dissolving 5-10 mg of 5-Hexyn-2-one in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean vial.

» Transfer the solution to a standard 5 mm NMR tube.
e Place the NMR tube into a spinner and adjust its depth using a gauge.
 Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
optimize homogeneity.

e Acquire the *H and 3C NMR spectra using standard pulse programs.

» Process the data (Fourier transform, phase correction, and baseline correction) and
reference the spectra (typically to the residual solvent peak or TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Record a background spectrum.

Place a single drop of neat 5-Hexyn-2-one directly onto the ATR crystal.

Acquire the IR spectrum of the sample.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and
allow it to dry.
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e Analyze the spectrum to identify characteristic absorption bands corresponding to the
functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

